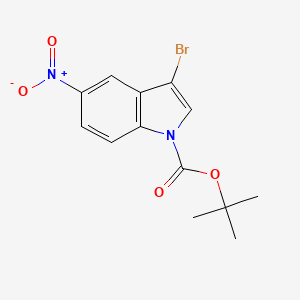
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
“(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles and their derivatives are synthesized using a variety of methods . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a new series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized by Mehta et al. and screened for their antimicrobial, antifungal activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazole derivatives have been reported to possess a wide range of biological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Metal Ion Binding and Structural Analysis
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid, along with related compounds, has been utilized in the creation of derivatives that contain ATCUN-like metal ion binding sites. The structural analysis of these compounds, particularly their interaction with copper(II), has shown significant structural similarities, demonstrated through electronic absorption and EPR spectra. This highlights the potential use of these compounds in the study and manipulation of metal ion binding in various applications, including catalysis and material science (Boa et al., 2005).
Synthesis of Heterocycles
The compound has been involved in the synthesis of various heterocycles, which are crucial in the development of pharmaceuticals and other organic compounds. Different reactions involving this compound have led to the formation of complex structures, which have been fully characterized and analyzed for their potential applications (Smyth et al., 2007).
Catalysis
Compounds derived from this compound have been utilized as catalysts in various chemical reactions, highlighting their potential in improving the efficiency and selectivity of chemical processes. For example, their use in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water has been documented, indicating their versatility and efficiency in catalysis (Xie et al., 2014).
Structural and Molecular Studies
The compound's derivatives have been used in structural and molecular studies, contributing significantly to the understanding of molecular interactions and structural dynamics. This includes the study of spin states in complexes and the understanding of molecular assembly through hydrogen bonding and other interactions (Berdiell et al., 2021).
Corrosion Inhibition
Derivatives of this compound have shown potential in corrosion inhibition, which is crucial in protecting industrial materials and ensuring the longevity and safety of various structures. The compounds exhibit high inhibition efficiency and can operate effectively at various temperatures, providing insights into the development of new corrosion inhibitors (Lgaz et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in different areas such as technology, medicine, and agriculture .
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Similar compounds have been found to regulate the intracellular concentration of cyclic nucleotides .
Result of Action
Similar compounds have shown diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
2-(4-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(5-12-13)8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYMJBECSSALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)





![2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438378.png)


